molecular formula C34H64Cl2N2O6S B000379 Clindamycin palmitate hydrochloride CAS No. 25507-04-4

Clindamycin palmitate hydrochloride

Cat. No.: B000379
CAS No.: 25507-04-4
M. Wt: 699.9 g/mol
InChI Key: GTNDZRUWKHDICY-KXROMCTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin Palmitate Hydrochloride is the palmitate hydrochloride form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. This compound is used for oral suspension.

Biochemical Analysis

Biochemical Properties

Clindamycin palmitate hydrochloride is inactive in vitro, but rapid in vivo hydrolysis converts this compound to the antibacterially active clindamycin . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process .

Cellular Effects

This compound, once converted to clindamycin, is used to treat a wide variety of serious bacterial infections . It works by stopping the growth of bacteria . It has been reported that treatment with clindamycin alters the normal flora of the colon leading to overgrowth of C.difficile .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptides .

Temporal Effects in Laboratory Settings

In human pharmacology, studies comparing clindamycin palmitate HCl with clindamycin hydrochloride show that both drugs reach their peak active serum concentrations at the same time, indicating a rapid hydrolysis of the palmitate to the clindamycin . After oral administration of clindamycin hydrochloride, the elimination half-life is increased to approximately 4.0 hours in the elderly .

Dosage Effects in Animal Models

In animal models, clindamycin has been shown to have a primarily bacteriostatic effect. At higher concentrations, it may be bactericidal . Significant mortality was observed in mice at an intravenous dose of 855 mg/kg and in rats at an oral or subcutaneous dose of approximately 2618 mg/kg .

Metabolic Pathways

Clindamycin undergoes hepatic metabolism primarily mediated by CYP3A4 and, to a lesser extent, CYP3A5, to form clindamycin sulfoxide and a minor metabolite, N-desmethylclindamycin .

Transport and Distribution

Clindamycin is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .

Properties

CAS No.

25507-04-4

Molecular Formula

C34H64Cl2N2O6S

Molecular Weight

699.9 g/mol

IUPAC Name

[(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride

InChI

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1

InChI Key

GTNDZRUWKHDICY-KXROMCTESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl

25507-04-4

Pictograms

Irritant

Related CAS

35208-55-0 (Parent)

Synonyms

7-chloro-7-deoxylincomycin palmitate
7-chlorolincomycin palmitate
Cleocin palmitate
clindamycin palmitate
clindamycin palmitate hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clindamycin palmitate hydrochloride
Reactant of Route 2
Reactant of Route 2
Clindamycin palmitate hydrochloride
Reactant of Route 3
Clindamycin palmitate hydrochloride
Reactant of Route 4
Clindamycin palmitate hydrochloride
Reactant of Route 5
Clindamycin palmitate hydrochloride
Reactant of Route 6
Clindamycin palmitate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.